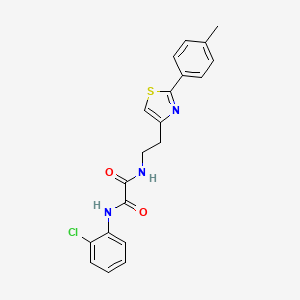

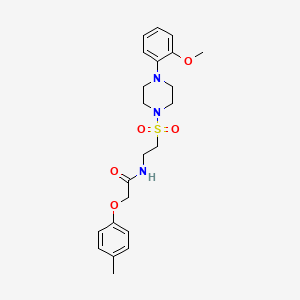

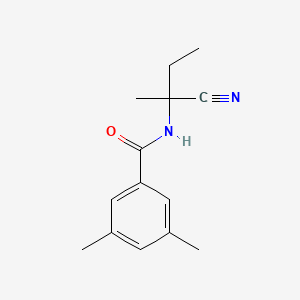

![molecular formula C13H23NO4 B2637768 tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate CAS No. 2260937-62-8](/img/structure/B2637768.png)

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate” is a chemical compound with the CAS Number: 2260937-62-8 . It has a molecular weight of 257.33 . It is in the form of oil .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is in the form of oil . It is stored at a temperature of -10°C . The compound has a molecular weight of 257.33 .科学的研究の応用

Photocatalysis in Organic Synthesis

One application involves the use of tert-butyl carbamate derivatives in photocatalysis. For instance, a study demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, facilitating the synthesis of 3-aminochromones under mild conditions. This method broadens the scope of photocatalyzed protocols for constructing diverse amino pyrimidines, showcasing the compound's utility in photocatalytic reactions for organic synthesis (Wang et al., 2022).

Crystallography and Molecular Interactions

Another study explored the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonding interactions. These findings are crucial for understanding the molecular architecture and interaction patterns of carbamate derivatives, which can inform the design of new materials and compounds (Baillargeon et al., 2017).

Asymmetric Synthesis and Drug Development

Carbamate derivatives are also pivotal in the asymmetric synthesis of biologically active molecules. A study reported the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, highlighting its potential as a building block for protease inhibitors. This underscores the role of carbamate derivatives in developing therapeutic agents (Ghosh et al., 2017).

Synthetic Methodology and Chemical Transformations

Moreover, carbamate compounds are integral in developing novel synthetic methodologies. For example, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via a high-yielding, cost-efficient process demonstrates the compound's utility in organic synthesis, offering advantages in simplicity, yield, and purification (Li et al., 2015).

Advanced Materials and Corrosion Inhibition

Carbamate derivatives have also been evaluated as corrosion inhibitors, showcasing their potential in materials science. A study utilizing tert-butyl carbamate derivatives as inhibitors for carbon steel in acidic solutions demonstrated their effectiveness, linking organic compound synthesis with applications in corrosion prevention (Faydy et al., 2019).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBNKEIPCHGFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

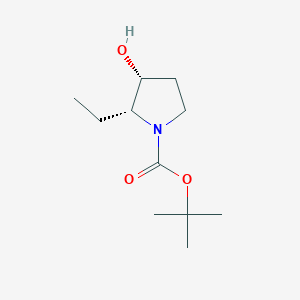

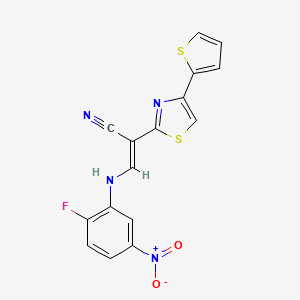

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)

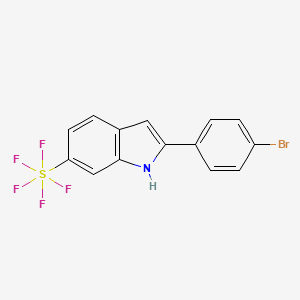

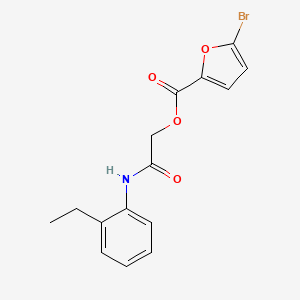

![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)

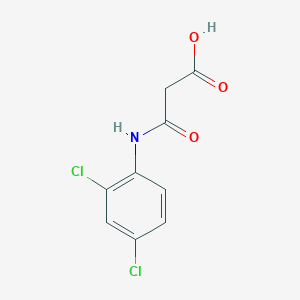

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)

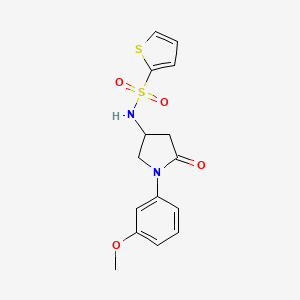

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)